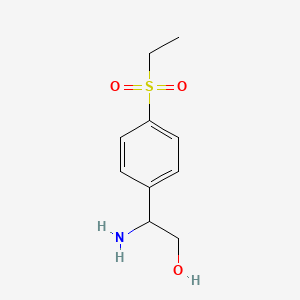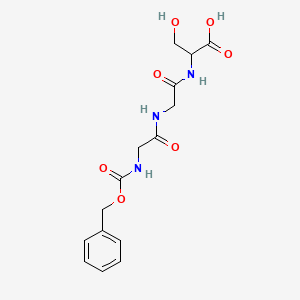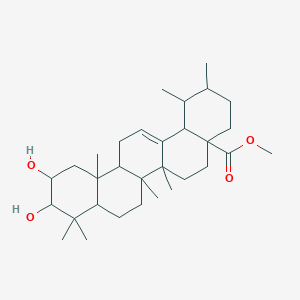
(R-)-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and an ethylsulfonyl-substituted phenyl ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol typically involves the asymmetric reduction of a suitable precursor. One common method is the reduction of 4-(ethylsulfonyl)acetophenone using a chiral catalyst. The reaction conditions often include the use of a polar organic solvent-aqueous medium to enhance the solubility of the substrate and improve the yield and enantioselectivity of the product .
Industrial Production Methods
In industrial settings, the production of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol can be scaled up using biocatalytic processes. Recombinant whole-cell catalysis is often employed, where engineered microorganisms are used to catalyze the reduction reaction. This method is cost-effective and environmentally friendly, providing high yields and excellent enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions
®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(ethylsulfonyl)benzaldehyde, while reduction can produce various amino alcohol derivatives .
Aplicaciones Científicas De Investigación
®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including drugs for treating neurological disorders and infections.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes
Mecanismo De Acción
The mechanism of action of ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The ethylsulfonyl group enhances the compound’s solubility and stability, allowing it to effectively interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylethanol: A chiral alcohol with similar structural features but lacks the ethylsulfonyl group.
2-Phenylethanol: An isomer of 1-phenylethanol with different chemical properties.
4-(Methylsulfonyl)phenyl ethanol: Similar to ®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol but with a methylsulfonyl group instead of an ethylsulfonyl group
Uniqueness
®-2-amino-2-(4-(ethylsulfonyl)phenyl)ethanol is unique due to the presence of both amino and hydroxyl groups, which allow it to participate in a wide range of chemical reactions. The ethylsulfonyl group further enhances its chemical stability and solubility, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C10H15NO3S |
|---|---|
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
2-amino-2-(4-ethylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO3S/c1-2-15(13,14)9-5-3-8(4-6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3 |
Clave InChI |
SLXFZGMMNCYWJF-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC=C(C=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12277630.png)

![2-[(6-Chloro-4-phenylquinazolin-2-YL)sulfanyl]-N-(4-phenylbutan-2-YL)acetamide](/img/structure/B12277639.png)


![ethyl 2-(9-broMo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate](/img/structure/B12277660.png)
![2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole](/img/structure/B12277662.png)
![N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12277676.png)


![2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B12277690.png)
